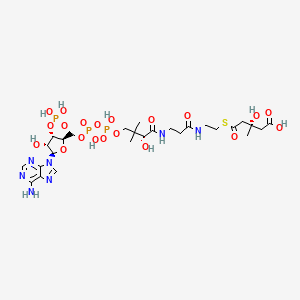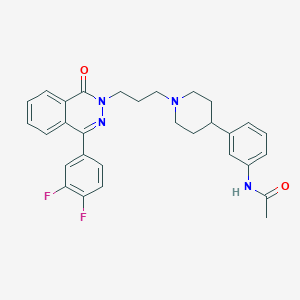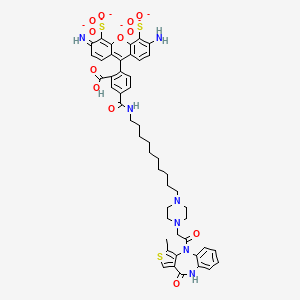![molecular formula C27H35N2O9P B10770719 (2S)-2-[[(2S)-2-[[hydroxy-[(1R)-1-(2-methylpropanoyloxymethoxycarbonylamino)ethyl]phosphoryl]methyl]-3-(4-phenylphenyl)propanoyl]amino]propanoic acid](/img/structure/B10770719.png)
(2S)-2-[[(2S)-2-[[hydroxy-[(1R)-1-(2-methylpropanoyloxymethoxycarbonylamino)ethyl]phosphoryl]methyl]-3-(4-phenylphenyl)propanoyl]amino]propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
PL265 is a dual enkephalinase inhibitor, a small molecule that inhibits the enzymes aminopeptidase N and neprilysin. By inhibiting these enzymes, PL265 increases the local concentration of enkephalins, which are endogenous opioids that provide pain relief. This compound has shown promise in treating chronic pain conditions such as neuropathic pain and ocular pain .
Vorbereitungsmethoden
The synthesis of PL265 involves the preparation of its active metabolite, PL254. The synthetic route includes the inhibition of enkephalin-degrading enzymes through specific reaction conditions. Industrial production methods for PL265 are designed to ensure high purity and yield, although detailed synthetic routes and reaction conditions are proprietary and not publicly disclosed .
Analyse Chemischer Reaktionen
PL265 undergoes various chemical reactions, primarily focusing on its interaction with enkephalin-degrading enzymes. The compound is stable under physiological conditions and does not undergo significant oxidation or reduction. The major products formed from these reactions are increased levels of enkephalins, which provide analgesic effects .
Wissenschaftliche Forschungsanwendungen
PL265 has a wide range of scientific research applications:
Chemistry: Used as a model compound to study enzyme inhibition and opioid receptor interactions.
Biology: Investigated for its role in modulating pain pathways and its effects on neuronal activity.
Medicine: Explored as a potential treatment for chronic pain conditions, including neuropathic pain and ocular pain. .
Industry: Potential applications in developing new pain relief medications and enhancing the efficacy of existing treatments
Wirkmechanismus
PL265 exerts its effects by inhibiting the enzymes aminopeptidase N and neprilysin. This inhibition increases the local concentration of enkephalins, which bind to opioid receptors and provide pain relief. The molecular targets of PL265 are primarily peripheral opioid receptors, and its mechanism involves the direct activation of the enkephalinergic system .
Vergleich Mit ähnlichen Verbindungen
PL265 is unique in its dual inhibition of aminopeptidase N and neprilysin, which distinguishes it from other enkephalinase inhibitors. Similar compounds include:
Gabapentin: A ligand of the calcium channel sub-unit, used for neuropathic pain.
A-317491: A P2X3 receptor antagonist.
ACEA: A CB1 receptor agonist.
AM1241 and JWH-133: CB2 receptor agonists.
URB937: An inhibitor of the degradation of endogenous cannabinoids.
NAV26: A Nav1.7 channel blocker
PL265’s unique mechanism of action and its ability to enhance endogenous opioid peptides make it a promising candidate for pain relief without the side effects associated with traditional opioids.
Eigenschaften
Molekularformel |
C27H35N2O9P |
|---|---|
Molekulargewicht |
562.5 g/mol |
IUPAC-Name |
(2S)-2-[[(2S)-2-[[hydroxy-[(1R)-1-(2-methylpropanoyloxymethoxycarbonylamino)ethyl]phosphoryl]methyl]-3-(4-phenylphenyl)propanoyl]amino]propanoic acid |
InChI |
InChI=1S/C27H35N2O9P/c1-17(2)26(33)37-16-38-27(34)29-19(4)39(35,36)15-23(24(30)28-18(3)25(31)32)14-20-10-12-22(13-11-20)21-8-6-5-7-9-21/h5-13,17-19,23H,14-16H2,1-4H3,(H,28,30)(H,29,34)(H,31,32)(H,35,36)/t18-,19+,23+/m0/s1 |
InChI-Schlüssel |
HLACXNCYLIKGES-YCRNBWNJSA-N |
Isomerische SMILES |
C[C@@H](C(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)C2=CC=CC=C2)CP(=O)([C@H](C)NC(=O)OCOC(=O)C(C)C)O |
Kanonische SMILES |
CC(C)C(=O)OCOC(=O)NC(C)P(=O)(CC(CC1=CC=C(C=C1)C2=CC=CC=C2)C(=O)NC(C)C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-[2-[2-ethyl-4-(4-fluorophenyl)-6-phenylpyridin-3-yl]ethyl]-4-hydroxyoxan-2-one](/img/structure/B10770639.png)
![(E,3R,5S)-7-[2,4-bis(4-fluorophenyl)-5-propan-2-ylimidazol-1-yl]-3,5-dihydroxyhept-6-enoic acid](/img/structure/B10770642.png)


![(3S)-4-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(3aR,6aR)-5-[(2R)-1-[1,3-bis(phenylmethoxy)propan-2-ylamino]-4-methyl-1-oxopentan-2-yl]-6-oxo-3,3a,4,6a-tetrahydro-2H-pyrrolo[2,3-c]pyrrol-1-yl]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-amino-4-oxobutanoic acid](/img/structure/B10770667.png)
![1'-[[6-[(Z)-C-(3,4-difluorophenyl)-N-ethoxycarbonimidoyl]pyridin-3-yl]methyl]-5-methylspiro[3H-furo[3,4-c]pyridine-1,4'-piperidine]-6-one](/img/structure/B10770677.png)

![2,3-Di(thiophen-2-yl)benzo[g]quinoxaline-8-carboxylic acid](/img/structure/B10770681.png)
![3-[[4-(5-Hydroxy-2-methylanilino)pyrimidin-2-yl]amino]benzenesulfonamide](/img/structure/B10770683.png)
![(4R)-6-{2-[2-ethyl-4-(4-fluorophenyl)-6-phenylpyridin-3-yl]ethyl}-4-hydroxyoxan-2-one](/img/structure/B10770690.png)

![[(2S)-1-[(2R)-3-methyl-2-(pyridin-4-ylformamido)butanoyl]pyrrolidin-2-yl]boronic acid](/img/structure/B10770703.png)
![N-[6-oxo-6-[(3S,4S)-3-[(4-phenoxyphenyl)sulfonylamino]-4-sulfanylpyrrolidin-1-yl]hexyl]acetamide](/img/structure/B10770711.png)
